4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound with a unique structure that includes an amino group, a benzamide moiety, and a dioxidotetrahydrothiophenyl group
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation. This activation results in the modulation of the excitability of the cells .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . The downstream effects of this include changes in cell excitability, which can have various physiological implications .
Pharmacokinetics
It has been suggested that the compound displays nanomolar potency as a girk1/2 activator with improved metabolic stability .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its role as a GIRK channel activator . By activating these channels, the compound can modulate cell excitability, which may have various effects depending on the specific physiological context .
Biochemical Analysis
Biochemical Properties
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means it interacts with these channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The activation of GIRK channels by this compound can have significant effects on various types of cells and cellular processes . These channels play a crucial role in regulating heart rate and are also expressed in the brain and numerous locations in the periphery, including endocrine tissues .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to GIRK channels, leading to their activation . This activation can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound on GIRK channels and cellular function can change over time in laboratory settings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with a suitable dioxidotetrahydrothiophene derivative. One common method involves the use of methyl cyanoacetate and substituted aryl or heteryl amines under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene moiety to a simpler thiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene moiety and has similar biological activities.
4-Amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide:
Uniqueness
4-amino-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-amino-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9-3-1-8(2-4-9)11(14)13-10-5-6-17(15,16)7-10/h1-4,10H,5-7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPOXXSBHLYAQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.